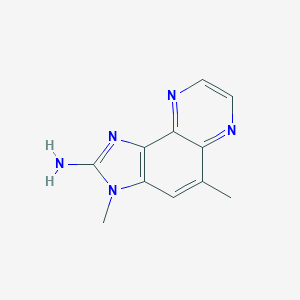
10-Methoxy-6-methylergoline-8beta-methanol
Übersicht
Beschreibung
10-Methoxy-6-methylergoline-8beta-methanol is a light brown solid . It is a derivative of Lysergol and Dehydrolysergol-I, which act as partial agonists and antagonists at 5-HT2A, 5-HT2C, and 5-HT1B receptors, and at α1-andrenergic receptors .
Molecular Structure Analysis
The molecular formula of this compound is C17H22N2O2 . Its molecular weight is 286.38 .Physical and Chemical Properties Analysis
This compound has a melting point of 150-152°C (dec.) and a predicted boiling point of 456.8±45.0 °C . Its density is predicted to be 1.27±0.1 g/cm3 . It has a vapor pressure of 0.002Pa at 20℃ . It is slightly soluble in acetonitrile, chloroform, and DMSO . Its pKa is predicted to be 14.87±0.10 . It is a solid and its color ranges from pale orange to light brown . It has a water solubility of 440mg/L at 20℃ and a LogP of -3.1 at 19.8℃ .Wissenschaftliche Forschungsanwendungen
Neurowissenschaften
10-Methoxy-6-methylergoline-8beta-methanol: ist ein Derivat von Lysergol und Dehydrolysergol-I, die bekanntermaßen als partielle Agonisten und Antagonisten an verschiedenen Serotoninrezeptoren (5-HT2A, 5-HT2C und 5-HT1B) und α1-adrenergen Rezeptoren wirken . Die Interaktion dieser Verbindung mit diesen Rezeptoren macht sie zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung, insbesondere im Studium von Stimmungsstörungen, Schizophrenie und anderen Erkrankungen, bei denen Serotonin- und adrenerge Systeme eine entscheidende Rolle spielen.
Pharmakologie
In pharmakologischen Studien kann die Rezeptoraktivität von This compound zur Entwicklung neuer Therapeutika genutzt werden. Seine modulierenden Wirkungen auf Serotonin- und adrenerge Rezeptoren deuten auf mögliche Anwendungen bei der Entwicklung von Medikamenten zur Behandlung von Migräne, Bluthochdruck und psychiatrischen Störungen hin .
Biochemie
Biochemisch dient die Verbindung als Gerüst für die Synthese komplexerer Ergolin-Derivate. Seine feste Form und Stabilität unter Kühlung machen ihn für langfristige biochemische Studien geeignet, die eine konstante Integrität der Verbindung erfordern .
Medizin
Medizinisch gesehen zeigt das Rezeptorprofil der Verbindung eine mögliche Verwendung bei der Erstellung von diagnostischen Werkzeugen oder Behandlungen für Krankheiten, die von Serotonin- und adrenergen Bahnen beeinflusst werden. Es könnte in der Forschung zur Entwicklung neuer Medikamente für neurodegenerative Erkrankungen oder Herz-Kreislauf-Erkrankungen verwendet werden .
Landwirtschaft
Obwohl es nur begrenzte Informationen über die direkte Anwendung von This compound in der Landwirtschaft gibt, legt seine strukturelle Verwandtschaft zu natürlichen Ergolin-Alkaloiden eine potenzielle Forschung in Bezug auf seine Verwendung als Wachstumsregulator oder in Schädlingsbekämpfungsstrategien nahe, da ähnliche Verbindungen biologisch aktiv sind .
Materialwissenschaften
Die Eigenschaften der Verbindung, wie z. B. Schmelzpunkt, Siedepunkt und Löslichkeit, sind für Materialwissenschaftler von Bedeutung, die möglicherweise organische Verbindungen mit bestimmten thermischen und physikalischen Eigenschaften untersuchen, um neue Materialien oder Beschichtungen zu erstellen .
Wirkmechanismus
Target of Action
The primary targets of 10-Methoxy-6-methylergoline-8beta-methanol, also known as Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-, are 5-HT2A, 5-HT2C, and 5-HT1B receptors , as well as α1-andrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure.
Mode of Action
This compound acts as a partial agonist and antagonist at its target receptors As an agonist, it binds to the receptors and activates them, leading to a response
Pharmacokinetics
Based on its chemical properties, it is predicted to have amelting point of 150-152°C and a boiling point of 456.8±45.0 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its storage temperature (refrigerator) suggests that it may be sensitive to heat .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
10-Methoxy-6-methylergoline-8beta-methanol acts as partial agonists and antagonists at 5-HT2A, 5-HT2C and 5-HT1B receptors, and at α1-andrenergic receptors . The nature of these interactions involves binding to these receptors, leading to changes in cellular signaling.
Cellular Effects
The effects of this compound on cells are largely due to its interactions with various receptors. By acting as an agonist or antagonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effects at the molecular level are largely due to its interactions with 5-HT2A, 5-HT2C, 5-HT1B, and α1-andrenergic receptors .
Eigenschaften
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQZSBLQHCTAJF-JGFGOQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956558 | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35121-60-9 | |
| Record name | 10α-Methoxy-9,10-dihydrolysergol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35121-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



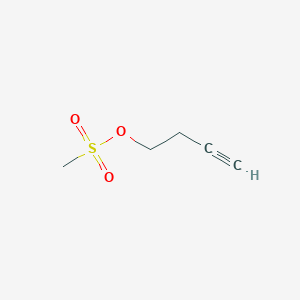
![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)
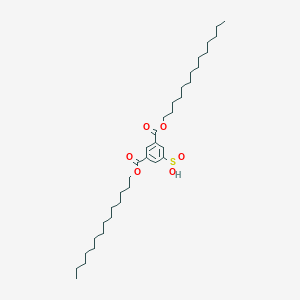
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
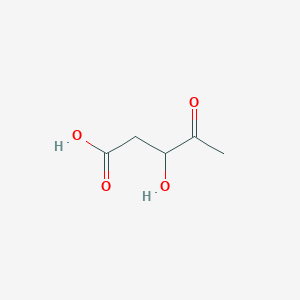

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
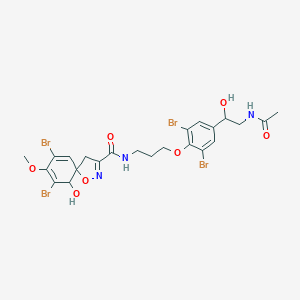

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
